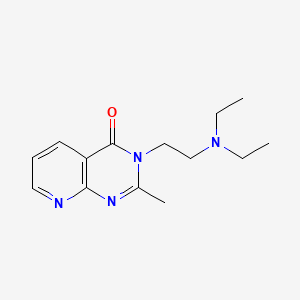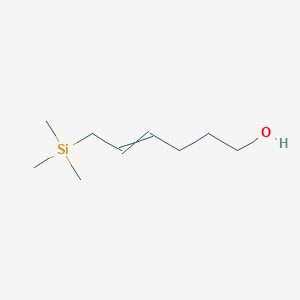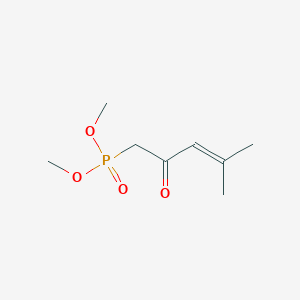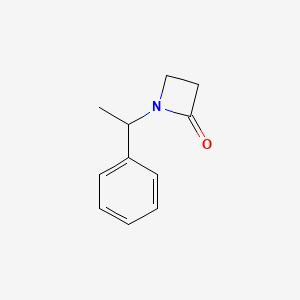![molecular formula C18H22N2O5 B14341276 L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- CAS No. 105499-25-0](/img/structure/B14341276.png)
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl group that is further connected to a tetrahydro-2-oxo-5-phenyl-3-furanyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- typically involves multi-step organic reactions. One common synthetic route includes the use of L-proline as a starting material, which undergoes a series of reactions to introduce the alanyl and tetrahydro-2-oxo-5-phenyl-3-furanyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of specific products through its unique structure. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A naturally occurring amino acid with similar catalytic properties.
L-Alanine: Another amino acid that shares structural similarities with the alanyl group in the compound.
Tetrahydrofuran: A compound with a similar tetrahydro-2-oxo-5-phenyl-3-furanyl moiety.
Uniqueness
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
105499-25-0 |
|---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-oxo-5-phenyloxolan-3-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(16(21)20-9-5-8-14(20)17(22)23)19-13-10-15(25-18(13)24)12-6-3-2-4-7-12/h2-4,6-7,11,13-15,19H,5,8-10H2,1H3,(H,22,23)/t11-,13?,14-,15?/m0/s1 |
InChI Key |
AAKYHINFLJVBLL-HQSMGLLHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


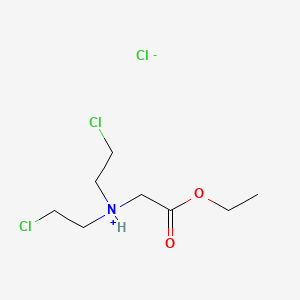
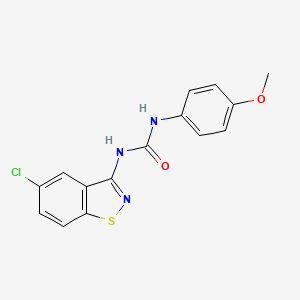

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
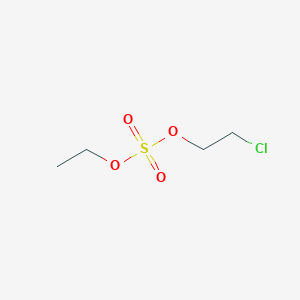
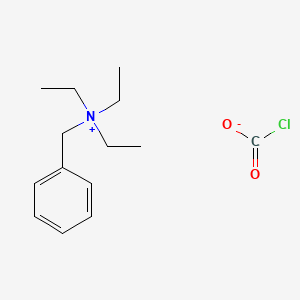
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
